REACTION_SMILES
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[CH3:17][I:18].[CH3:22][CH2:23][OH:24].[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][c:7]2[c:8](=[O:14])[nH:9][c:10](=[S:13])[nH:11][cH:12]2)[cH:15][cH:16]1.[Na+:20].[OH-:19].[OH2:21]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][c:7]2[c:8](=[O:14])[nH:9][c:10]([S:13][CH3:17])[n:11][cH:12]2)[cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]c(=S)[nH]cc1Cc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CSc1ncc(Cc2ccc(Cl)cc2)c(=O)[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |